molecular formula C15H13F3O2S B14634035 1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene CAS No. 52208-98-7

1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene

Cat. No.: B14634035
CAS No.: 52208-98-7
M. Wt: 314.3 g/mol
InChI Key: YAUKVVNUFJSYGF-UHFFFAOYSA-N
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Description

1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is an organic compound characterized by the presence of trifluoromethanesulfonyl and dibenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene typically involves the reaction of ethane derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethanesulfonyl group. This group can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 1,1’-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene is unique due to the presence of both trifluoromethanesulfonyl and dibenzene groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

52208-98-7

Molecular Formula

C15H13F3O2S

Molecular Weight

314.3 g/mol

IUPAC Name

[2-phenyl-2-(trifluoromethylsulfonyl)ethyl]benzene

InChI

InChI=1S/C15H13F3O2S/c16-15(17,18)21(19,20)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

YAUKVVNUFJSYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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